

Technical Guide: Sapriparaquinone – Physicochemical Characterization and Isolation

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Compound of Interest

Compound Name: Sapriparaquinone

CAS No.: 119139-54-7

Cat. No.: B1681445

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Executive Summary

Sapriparaquinone is a rare diterpenoid quinone belonging to the 4,5-seco-5,10-friedoabietane class.[1] Predominantly isolated from the roots of *Salvia prionitis* Hance (Lamiaceae), this molecule represents a significant chemotaxonomic marker and a potential lead compound in oncology due to its cytotoxic activity against specific leukemic cell lines (e.g., P388).

This technical guide provides a comprehensive analysis of the molecular weight, physical properties, structural elucidation, and isolation protocols for **Sapriparaquinone**. It is designed for researchers requiring high-fidelity data for phytochemical analysis or pharmacological screening.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Sapriparaquinone is characterized by a rearranged abietane skeleton where the A-ring has undergone oxidative cleavage (seco-) and subsequent rearrangement. It exists as a par-naphthoquinone derivative, distinct from its isomer, Saprorthoquinone.

Table 1: Core Physicochemical Specifications

Property	Specification
Common Name	Sapriparaquinone
IUPAC Name	4-hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione (Note: Nomenclature varies by oxidation state; often referred to as a 1,4-naphthoquinone derivative in isolation literature)
CAS Registry Number	119139-54-7
Molecular Formula	C ₂₀ H ₂₆ O ₃
Molecular Weight	314.42 g/mol
Exact Mass	314.1882 Da
Appearance	Yellow amorphous solid or powder
Solubility	Soluble in Chloroform (CHCl ₃), Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate; Insoluble in Water
UV Absorption ()	~214 nm, 272 nm, 305 nm (Characteristic of conjugated quinoid systems)
IR Absorption ()	~1650 cm ⁻¹ (Conjugated Carbonyl), ~3300-3400 cm ⁻¹ (Hydroxyl, if present/hydrated)

Structural Characterization & Logic

The identification of **Sapriparaquinone** relies on distinguishing it from its ortho-quinone analog (Saprororthoquinone) and other abietane diterpenoids.

Mass Spectrometry (MS)

- Ionization Mode: ESI-MS or EI-MS.

- Key Peaks:
 - [M]⁺ or [M+H]⁺: 314/315 m/z.
 - Fragmentation: Loss of methyl groups (M-15) and isopropyl fragments is common.
 - Logic: The molecular ion peak confirms the C₂₀H₂₆O₃ composition, ruling out more highly oxygenated derivatives (e.g., 3-hydroxysapriparaquinone, C₂₀H₂₆O₄, MW ~330).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (Chloroform-d):
 - Isopropyl Group: Septet at ~3.1-3.3 ppm (methine) and two doublets at ~1.2-1.3 ppm (methyls).
 - Quinone Protons: If the A-ring is open (seco-), specific olefinic or aromatic protons appear in the 6.0–8.0 ppm region depending on the degree of aromatization.
 - Methyl Groups: Singlets for C-methyls on the aromatic/quinone core.
- ¹³C NMR:
 - Carbonyls: Distinct signals at ~180-190 ppm indicate the para-quinone moiety.
 - Differentiation: The shift of carbonyl carbons distinguishes para-quinones (symmetric/shielded) from ortho-quinones (deshielded).

Biological Context: Mechanism & Activity[2][11][13]

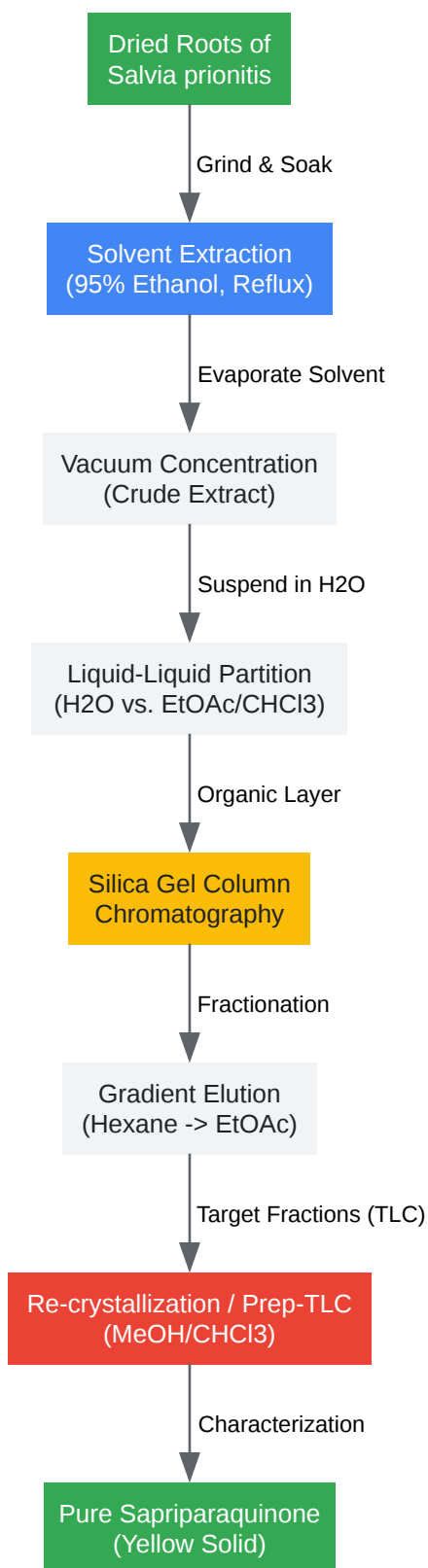
Cytotoxicity: **Sapriparaquinone** exhibits significant cytotoxicity against P388 lymphocytic leukemia cells. The mechanism is hypothesized to involve:

- Michael Addition: The quinone moiety acts as an electrophile, reacting with nucleophilic sulfhydryl groups on critical cellular enzymes.
- ROS Generation: Redox cycling of the quinone core generates reactive oxygen species, inducing oxidative stress and apoptosis.

Experimental Protocol: Isolation from *Salvia prionitis*

Objective: Isolate high-purity **Sapriparaquinone** from dried *Salvia prionitis* roots.

Workflow Visualization



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Figure 1: Step-by-step isolation workflow for diterpenoid quinones from plant matrix.

Detailed Methodology

- Extraction:
 - Pulverize dried roots of *Salvia prionitis* (1.0 kg).
 - Extract with 95% Ethanol (3 x 5 L) under reflux for 3 hours per cycle.
 - Combine filtrates and evaporate under reduced pressure (Rotavap, 45°C) to yield a crude gum.
- Fractionation:
 - Suspend crude extract in water. Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.
 - The EtOAc fraction typically contains the diterpenoid quinones.
- Purification:
 - Load the EtOAc fraction onto a Silica Gel 60 column.
 - Elute with a gradient of Hexane:Ethyl Acetate (starting 100:0 → 80:20 → 50:50).
 - Monitor fractions via TLC (Visualize with 10% H₂SO₄/EtOH and heat; quinones appear as yellow/orange spots).
 - **Sapriparaquinone** typically elutes in non-polar to mid-polar fractions (e.g., 9:1 Hexane:EtOAc).
- Final Polish:
 - Recrystallize active fractions from Methanol or Acetone/Hexane to obtain yellow amorphous solids.

Biosynthetic Relationship

Sapriparaquinone is a rearranged abietane. Understanding its relationship to other *Salvia* markers is crucial for chemotaxonomy.



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Figure 2: Proposed biosynthetic pathway linking **Sapriparaquinone** to the abietane skeleton.

References

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